N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine
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Overview
Description
“N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine” is a chemical compound with the CAS Number: 1183956-88-8 . It has a molecular weight of 224.31 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for the compound is1S/C15H16N2/c1-3-12(10-17-15-6-7-15)9-13(4-1)14-5-2-8-16-11-14/h1-5,8-9,11,15,17H,6-7,10H2
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 224.31 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Solar Cell Enhancement
- A study by Wei et al. (2015) explored the use of pyridine-anchor co-adsorbents in dye-sensitized solar cells (DSSCs). They found that these co-adsorbents, when combined with a ruthenium complex, improved solar cell performance by overcoming deficiencies in low-wavelength absorption and suppressing charge recombination (Wei et al., 2015).
Organic Light-Emitting Diode (OLED) Application
- Tsuboyama et al. (2003) reported on phosphorescence studies of cyclometalated iridium(III) complexes with pyridine derivatives. These studies are relevant to the development of OLED devices, showcasing how these complexes can be used to produce efficient and pure-red emission (Tsuboyama et al., 2003).
Synthesis and Crystal Structure Analysis
- Xue Si (2009) conducted research on the synthesis and crystal structure of a novel compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide. This study contributes to understanding the crystal structure and antifungal activity of related compounds (Xue Si, 2009).
Corrosion Inhibition
- Verma et al. (2016) explored the use of 3-amino alkylated indoles, structurally related to the queried compound, as corrosion inhibitors for mild steel in acidic conditions. Their results indicated that these compounds effectively inhibit corrosion by adsorbing onto the steel surface (Verma et al., 2016).
Schiff’s Bases and 2-Azetidinones Synthesis
- Thomas et al. (2016) reported on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, noting their potential as antidepressant and nootropic agents. This highlights the chemical versatility and potential therapeutic applications of compounds structurally related to the queried compound (Thomas et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in the signal transduction pathways, regulating cellular functions such as growth, differentiation, and metabolism.
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and activity of the target proteins .
Properties
IUPAC Name |
N-[(3-pyridin-3-ylphenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-3-12(10-17-15-6-7-15)9-13(4-1)14-5-2-8-16-11-14/h1-5,8-9,11,15,17H,6-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNBDNHHYULYLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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